molecular formula C7H12N4S2 B091952 6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione CAS No. 16034-25-6

6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione

Cat. No.: B091952
CAS No.: 16034-25-6
M. Wt: 216.3 g/mol
InChI Key: KRBGYJXDLGSDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with a dithione group and a diethylamino group

Preparation Methods

The synthesis of 6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyanuric chloride and diethylamine.

    Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions. The temperature and duration of the reaction are optimized to ensure complete conversion of the starting materials.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiols or thioethers.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions. Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Scientific Research Applications

6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets. The diethylamino group enhances its ability to form hydrogen bonds and interact with enzymes or receptors. The dithione group can undergo redox reactions, influencing the compound’s biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or disrupt cellular processes.

Comparison with Similar Compounds

6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione can be compared with other similar compounds in the triazine family:

    1,3,5-Triazine-2,4,6-triamine: Also known as melamine, this compound is widely used in the production of resins and plastics. Unlike this compound, melamine lacks the dithione and diethylamino groups, resulting in different reactivity and applications.

    1,3,5-Triazine-2,4,6-trione: This compound, also known as cyanuric acid, is used in water treatment and as a precursor for herbicides. The presence of three carbonyl groups distinguishes it from this compound.

    1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Known as triallyl isocyanurate, this compound is used as a crosslinking agent in polymer synthesis. Its structure includes allyl groups, which confer different chemical properties compared to this compound.

Properties

CAS No.

16034-25-6

Molecular Formula

C7H12N4S2

Molecular Weight

216.3 g/mol

IUPAC Name

6-(diethylamino)-1H-1,3,5-triazine-2,4-dithione

InChI

InChI=1S/C7H12N4S2/c1-3-11(4-2)5-8-6(12)10-7(13)9-5/h3-4H2,1-2H3,(H2,8,9,10,12,13)

InChI Key

KRBGYJXDLGSDEX-UHFFFAOYSA-N

SMILES

CCN(CC)C1=NC(=S)NC(=S)N1

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)S)S

Canonical SMILES

CCN(CC)C1=NC(=S)NC(=S)N1

16034-25-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.